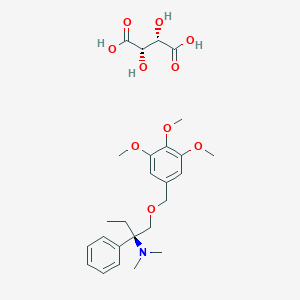

Fedotozine tartrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;(2R)-N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO4.C4H6O6/c1-7-22(23(2)3,18-11-9-8-10-12-18)16-27-15-17-13-19(24-4)21(26-6)20(14-17)25-5;5-1(3(7)8)2(6)4(9)10/h8-14H,7,15-16H2,1-6H3;1-2,5-6H,(H,7,8)(H,9,10)/t22-;1-,2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDCBFOPBBFVQC-NNFXRGIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@](COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158035 | |

| Record name | Fedotozine tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133267-27-3 | |

| Record name | Fedotozine tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133267273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fedotozine tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FEDOTOZINE TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YJ57F78WM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology and Receptor Interaction Dynamics of Fedotozine Tartrate

Elucidation of Kappa-Opioid Receptor Subtype Selectivity

Opioid receptors are G protein-coupled receptors (GPCRs) that are broadly classified into mu (μ), delta (δ), and kappa (κ) subtypes, each mediating distinct pharmacological effects mdpi.com. Fedotozine (B40370) tartrate's activity is predominantly focused on the kappa subtype.

Specificity for Kappa-1a (κ1a) Opioid Receptor

Research indicates that fedotozine tartrate acts as a selective agonist for the kappa(1a)-opioid receptor subtype nih.govncats.ioncats.iowikipedia.org. This selectivity is a key aspect of its pharmacological profile, distinguishing it from less selective opioid ligands. Studies have characterized the cloned kappa opioid receptor as a kappa 1b subtype in some contexts, but fedotozine shows particular preference for the κ1a subtype nih.govcaymanchem.com.

Comparative Receptor Binding Affinities and Functional Coupling Profiles

Fedotozine demonstrates high affinity binding to kappa-opioid receptors. In mouse brain membranes, it has been reported to bind with a Ki value of 0.16 nM caymanchem.com. While specific comparative binding affinity data across all opioid receptor subtypes (mu, delta, and kappa) for this compound were not extensively detailed in the search results, its classification as a selective kappa agonist implies significantly lower affinities for mu and delta receptors compared to kappa receptors nih.govncats.ioncats.iowikipedia.org.

The functional coupling profile of this compound involves the activation of downstream signaling pathways upon binding to the kappa-opioid receptor. As a kappa-opioid receptor agonist, it is expected to primarily couple to Gi/Go proteins, a characteristic of kappa receptors mdpi.comwikipedia.orgfrontiersin.org.

Binding Affinity Data (Illustrative based on available data):

| Receptor Subtype | Binding Affinity (Ki) | Species/Tissue | Reference |

| Kappa | 0.16 nM | Mouse brain membranes | caymanchem.com |

Mechanistic Analysis of Ligand-Receptor Activation

The activation of kappa-opioid receptors by agonists like this compound involves a series of intracellular events initiated by ligand binding.

G Protein-Coupled Receptor Activation and Downstream Signaling Pathways

Kappa-opioid receptors, like other opioid receptors, are GPCRs that primarily couple to Gi/Go proteins mdpi.comwikipedia.orgfrontiersin.org. Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the heterotrimeric G protein into α and βγ subunits mdpi.com. The activated Gαi/o subunit typically inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels mdpi.com. The Gβγ subunits can modulate ion channels, such as activating inward-rectifier potassium channels and inhibiting voltage-gated calcium channels mdpi.comwikipedia.org. These actions contribute to the inhibitory effects of kappa receptor activation on neuronal activity and neurotransmitter release mdpi.com.

Furthermore, activation of KORs can also lead to the activation of mitogen-activated protein kinases (MAPK), including extracellular signal-regulated kinase, p38 MAPK, and c-Jun N-terminal kinases wikipedia.org.

Exploration of Biased Agonism at Kappa-Opioid Receptors

Biased agonism, or functional selectivity, describes the ability of a ligand to selectively activate certain signaling pathways downstream of a receptor while sparing others mdpi.comfrontiersin.orgnih.gov. For kappa-opioid receptors, research has explored the potential for biased agonism, particularly differentiating between G protein signaling and β-arrestin recruitment pathways frontiersin.orgnih.gov. While the provided search results classify this compound as a kappa-opioid agonist nih.govncats.ioncats.iowikipedia.orgcaymanchem.com, specific data detailing its biased agonism profile were not prominently featured. However, the concept of biased agonism at KORs is an active area of research, with the aim of developing ligands that retain therapeutic benefits (potentially mediated by G protein signaling) while minimizing undesirable side effects (potentially mediated by β-arrestin recruitment) frontiersin.orgnih.gov.

Investigation of Receptor Heteromerization and Allosteric Modulation

Opioid receptors can form heteromers with other GPCRs, which can influence their signaling properties and pharmacological responses. Additionally, their activity can be modulated by allosteric ligands that bind to sites distinct from the orthosteric ligand binding site mdpi.com. While the search results highlight the general concepts of allosteric modulation at opioid receptors, including kappa receptors mdpi.com, and mention that oxytocin (B344502) can act as a positive allosteric modulator of KORs mdpi.com, specific research detailing the involvement of this compound in receptor heteromerization or its modulation by allosteric ligands was not found within the provided snippets.

Preclinical Pharmacodynamics and Neuropharmacological Mechanisms

Characterization of Peripheral Antinociceptive Actions

Pharmacological studies have demonstrated that fedotozine (B40370) tartrate possesses peripheral antinociceptive actions comparable to those of other κ-agonists. capes.gov.brnih.govncats.ioncats.iotandfonline.com Its effects are mediated by peripheral κ-opioid receptors, as evidenced by studies where its action was blocked by peripherally administered κ-receptor antagonists but not by centrally administered ones. tandfonline.comnih.govnih.gov

Modulation of Visceral Afferent Nerve Pathway Activity

Fedotozine tartrate alters the processing of visceral sensations along the afferent nerve pathways originating from the gut. capes.gov.brnih.govtandfonline.com This modulation influences the perception of gut stimuli. capes.gov.brnih.govtandfonline.com Studies in rats have shown that fedotozine dose-dependently inhibits the response of decentralized pelvic nerve afferent fibers to colonic distension. tandfonline.com Investigations into its mechanism at the level of dorsal root ganglion (DRG) neurons have shown that fedotozine and other κ-agonists can inhibit transient Ca2+ inward currents in the soma of DRG neurons that are fired by mechanical stimuli. tandfonline.com

Impact on Sensory Processing in Gastrointestinal Afferents

This compound decreases gastric sensitivity to distension by acting specifically on gastric afferent pathways. nih.gov In healthy human volunteers, fedotozine significantly increased the discomfort threshold during isobaric gastric distensions compared to placebo. nih.gov

| Study Type | Model/Subject | Stimulus | Outcome Measured | Fedotozine Effect | Citation |

|---|---|---|---|---|---|

| Animal Study | Anesthetized rats | Duodenal distension | Cardiovascular reflex | Dose-dependent inhibition (ED50 = 1.87 mg/kg i.v.) | nih.gov |

| Animal Study | Rat (pelvic nerve) | Colonic distension | Afferent fiber response | Dose-dependent inhibition | tandfonline.com |

| Human Study | Healthy volunteers | Gastric distension | Discomfort threshold | Significantly higher vs. placebo (14.4 vs 12.0 mmHg) | nih.gov |

| Animal Study | Rats (DRG neurons) | Mechanical stimulus | Transient Ca2+ inward currents | Inhibition | tandfonline.com |

Effects on Reflex Arcs in Experimental Pathological Conditions

This compound modifies reflexes induced in various experimental pathological conditions affecting the gastrointestinal tract. capes.gov.brnih.govtandfonline.com

Attenuation of Nociceptive Reflexes Triggered by Gut Distension in Animal Models

This compound decreases the nociceptive reflexes triggered by noxious gut distension in animals. capes.gov.brnih.govtandfonline.com In a rat model of duodenal acidification-induced gastric hypersensitivity, fedotozine reduced gastric extension-induced increases in mean arterial pressure, a marker for hyperalgesia. caymanchem.com It also prevented colonic distension-induced inhibition of gastric motility and emptying in dogs. caymanchem.com In anesthetized rats, fedotozine dose-dependently inhibited the cardiovascular reflex induced by duodenal distension. nih.gov

| Animal Model | Stimulus | Reflex Measured | Fedotozine Effect | Citation |

|---|---|---|---|---|

| Rat (duodenal acidification-induced gastric hypersensitivity) | Gastric extension | Mean arterial pressure increase | Reduced increase | caymanchem.com |

| Dog | Colonic distension | Gastric motility/emptying | Prevented inhibition | caymanchem.com |

| Anesthetized rat | Duodenal distension | Cardiovascular reflex | Dose-dependent inhibition | nih.gov |

| Anesthetized rat (acetic acid-induced colonic hypersensitivity) | Colonic distension | Hypotension reflex response | Enhanced antinociceptive activity | nih.gov |

Modification of Reflexes in Induced Inflammatory Gastrointestinal Models

This compound modifies reflexes in experimental inflammation of the gut. capes.gov.brnih.govtandfonline.com In a model of colonic hypersensitivity induced by intracolonic acetic acid in anesthetized rats, fedotozine displayed enhanced antinociceptive activity against the hypotension reflex response to colonic distension compared to saline-treated rats. nih.gov This enhanced efficacy in a pathological situation suggests a potential role in inflammatory conditions. nih.gov

Influence on Reflexes in Chemically-Induced Peritonitis Models

This compound modifies reflexes in chemically-induced peritonitis. capes.gov.brnih.govtandfonline.com In rats with peritonitis induced by intraperitoneal acetic acid, fedotozine restored a normal motility pattern and reversed the inhibition of gastric emptying and intestinal transit. nih.gov This action was mediated by peripheral κ-opioid receptors. nih.gov Fedotozine also significantly decreased acetic acid-induced abdominal cramps and Fos immunoreactivity in the spinal cord and paraventricular nucleus (PVN), indicating a reduction in nociceptive signaling. nih.gov This effect was reversed by a κ-antagonist, further supporting the role of κ-receptors. nih.gov

Role in Post-Operative Ileus Experimental Paradigms

Experimental paradigms involving post-operative ileus in rats have demonstrated the ability of fedotozine to reverse the inhibition of digestive motility caused by surgery or peritonitis. nih.govnih.gov In these models, procedures such as laparotomy and cecum palpation or the induction of peritonitis with acetic acid led to inhibited motility and migrating myoelectrical complexes. nih.gov Fedotozine administration was shown to restore normal motility patterns. nih.gov This effect was also observed with other kappa-agonists, such as U-50,488H and bremazocine, but not with delta-agonists, while mu-agonists like morphine and fentanyl actually potentiated the ileus. nih.gov

Data from a study on experimental ileus in rats illustrates the impact of different opioid agonists on gastric emptying and intestinal transit following peritonitis:

| Treatment (Subcutaneous) | Effect on Gastric Emptying and Intestinal Transit |

| Peritonitis Control | ~57% inhibition |

| Fedotozine (1-10 mg/kg) | Reversal of inhibition |

| U-50,488H | Reversal of inhibition |

| Bremazocine | Reversal of inhibition |

| DPDPE (delta-agonist) | No reversal |

| [D-Ala2]-deltorphin-II (delta-agonist) | No reversal |

| Morphine (mu-agonist) | Potentiated ileus |

| Fentanyl (mu-agonist) | Potentiated ileus |

This table is based on findings indicating that fedotozine and other kappa-agonists reversed the inhibition of gastric emptying and intestinal transit induced by peritonitis, unlike delta or mu-agonists. nih.gov

Delineation of Peripheral Versus Central Pharmacological Effects

A significant aspect of this compound's pharmacological profile is the clear delineation between its peripheral and central effects. Studies have consistently shown that its primary actions related to gastrointestinal motility and visceral pain are mediated peripherally. capes.gov.brnih.govtandfonline.comnih.govnih.gov

Comparative Analysis of Systemic and Intracerebroventricular/Intrathecal Administration Outcomes

Comparative studies involving different routes of administration have provided strong evidence for the peripheral action of fedotozine. When administered systemically (intravenously or subcutaneously), fedotozine effectively inhibited responses to noxious stimuli, such as duodenal distension in rats, and reversed experimental ileus. nih.govnih.govnih.gov However, when administered directly into the central nervous system via intracerebroventricular (i.c.v.) or intrathecal (i.t.) routes, fedotozine was largely inactive, even at relatively high doses. nih.govnih.govnih.gov

For instance, in studies examining the effect on the cardiovascular reflex induced by duodenal distension in anesthetized rats, intravenously administered fedotozine showed dose-dependent inhibition. nih.gov In contrast, fedotozine administered i.c.v. or i.t. at doses up to 300 micrograms/rat had no effect. nih.gov Similarly, in conscious rats with chemically-induced colonic pain, systemically administered fedotozine reversed the pain facilitation, while i.c.v. administration was ineffective at comparable doses to its systemic ED50. nih.gov Morphine, a mu-opioid agonist, was active via both systemic and i.c.v. routes in these studies, highlighting the distinct profile of fedotozine. nih.govnih.gov

Data comparing the efficacy of different administration routes for fedotozine, morphine, and U-50,488H on the duodenal pain reflex in rats:

| Compound | Route of Administration | ED50 (mg/kg or µ g/rat ) |

| Fedotozine | Intravenous | 1.87 mg/kg |

| Fedotozine | Intracerebroventricular | Inactive (up to 300 µ g/rat ) |

| Fedotozine | Intrathecal | Inactive (up to 300 µ g/rat ) |

| Morphine | Intravenous | 0.62 mg/kg |

| Morphine | Intracerebroventricular | 2.17 µ g/rat |

| U-50,488H | Intravenous | 0.25 mg/kg |

| U-50,488H | Intracerebroventricular | 149 µ g/rat |

This table summarizes findings demonstrating the peripheral activity of fedotozine compared to the central activity of morphine and the mixed activity of U-50,488H. nih.gov

Direct Evidence for Peripheral Kappa-Opioid Receptor Mediation of Antinociception

Direct evidence supporting the mediation of fedotozine's antinociceptive effects by peripheral kappa-opioid receptors comes from the use of selective opioid receptor antagonists. Studies have shown that the effects of systemically administered fedotozine are blocked by peripherally administered opioid receptor antagonists, particularly those selective for the kappa-opioid receptor, but not by centrally administered antagonists. tandfonline.comnih.govnih.govnih.gov

For example, the reversal of experimental ileus by fedotozine was blocked by subcutaneous administration of naloxone (B1662785), naloxone-methiodide (a peripherally acting opioid antagonist), or nor-binaltorphimine (a selective kappa-opioid receptor antagonist). nih.gov However, intracerebroventricular administration of naloxone did not block fedotozine's effect on ileus. nih.gov Similarly, the inhibition of the duodenal pain reflex by fedotozine was abolished by peripherally administered nor-binaltorphimine but not by naloxone at doses that blocked morphine's effects. nih.gov Intracerebroventricular administration of antagonists also failed to block fedotozine's peripheral actions. tandfonline.com These findings collectively indicate that fedotozine primarily interacts with kappa-opioid receptors located in peripheral tissues to exert its antinociceptive and motility-modulating effects. tandfonline.comnih.govnih.govnih.gov

In Vitro and Ex Vivo Experimental Methodologies for Fedotozine Tartrate

Radioligand Binding Assays for Receptor Occupancy and Affinity Profiling

Radioligand binding assays are fundamental in vitro techniques used to determine the affinity and selectivity of a compound for its target receptors. These assays measure the ability of an unlabeled drug, such as Fedotozine (B40370), to compete with a radiolabeled ligand for binding to receptors in a tissue or cell membrane preparation. The primary outputs of these experiments are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), which quantify the drug's binding affinity.

In studies characterizing Fedotozine (also referred to by its code JO-1196), competitive binding experiments were performed using membrane preparations from the canine ileum myenteric plexus. nih.gov The non-selective opioid receptor antagonist [3H]diprenorphine was used as the radioligand. nih.gov The assay demonstrated that Fedotozine displaces the specific binding of the radioligand, with a calculated Ki of 0.19 µM. nih.gov

To determine its selectivity, further competition experiments were conducted using ligands selective for mu (µ), delta (δ), and kappa (κ) opioid receptor subtypes. The results established Fedotozine's preferential affinity for the kappa-opioid receptor. nih.gov This selectivity is crucial to its mechanism of action, as its effects are primarily mediated through this receptor type. nih.gov General reviews confirm that Fedotozine is a selective agonist for kappa-1 opioid receptors, with a particular preference for the kappa-1a subtype. nih.govcapes.gov.br

| Parameter | Value | Receptor Subtype | Preparation | Reference |

|---|---|---|---|---|

| Ki (Inhibition Constant) | 0.19 µM | General Opioid | Canine Ileum Myenteric Plexus | nih.gov |

| Relative Affinity | 0.52 | Kappa (κ) | Canine Ileum Myenteric Plexus | nih.gov |

| 0.25 | Mu (µ) | |||

| 0.22 | Delta (δ) |

Cell-Based Functional Assays for Receptor Activation and Signal Transduction

Following receptor binding, functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist. These assays measure the cellular response triggered by receptor activation. As the kappa-opioid receptor is a G protein-coupled receptor (GPCR), specifically linked to the Gi/o alpha subunit, its activation by an agonist like Fedotozine is expected to initiate a cascade of intracellular signaling events.

Activation of Gi/o-coupled receptors leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com Therefore, a common functional assay for kappa-opioid receptor agonists involves stimulating cells with a compound like forskolin (B1673556) to increase basal cAMP levels and then measuring the ability of the test compound to inhibit this accumulation. The potency of the agonist is typically reported as an EC50 or IC50 value, representing the concentration required to achieve 50% of the maximal inhibitory effect. frontiersin.org

In addition to G protein signaling, GPCRs can also signal through beta-arrestin pathways. mdpi.com Upon agonist binding and receptor phosphorylation, beta-arrestins are recruited to the intracellular domain of the receptor. This recruitment can lead to receptor desensitization, internalization (removal from the cell surface), and the initiation of distinct, G protein-independent signaling cascades. mdpi.comrsc.org

Isolated Organ and Tissue Preparations for Gastrointestinal Motility and Visceral Sensitivity Assessment

Ex vivo studies using isolated organs and tissues are critical for understanding the physiological effects of a compound in a more integrated biological system than cell cultures. For a peripherally acting drug targeting the gastrointestinal tract like Fedotozine, these methodologies provide direct insight into its effects on smooth muscle contractility and neural pathways controlling visceral sensation.

Organ bath studies are a classic pharmacological technique used to measure the contraction and relaxation of isolated smooth muscle strips. For gastrointestinal applications, segments of the ileum or colon are suspended in a temperature-controlled bath containing a physiological salt solution and connected to a force transducer to record changes in muscle tension.

In a study utilizing smooth muscle cells isolated from the longitudinal muscle layer of the guinea pig ileum, Fedotozine was shown to cause a concentration-dependent contraction. nih.gov Interestingly, this excitatory effect was found not to be mediated by kappa-opioid receptors. The selective kappa agonist U-50,488H was without effect, and the opioid antagonist naloxone (B1662785) did not modify the contractile response to Fedotozine. nih.gov This suggests that while Fedotozine is a kappa-opioid receptor agonist, it can also exert direct excitatory effects on intestinal smooth muscle cells through a separate, non-opioid mechanism. nih.gov

| Compound | Concentration Range | Observed Effect | Mediated by Kappa-Opioid Receptor? | Reference |

|---|---|---|---|---|

| Fedotozine | 1 nmol/L - 1 µmol/L | Concentration-dependent contraction | No | nih.gov |

| U-50,488H | 0.1 pmol/L - 100 nmol/L | No effect | N/A | nih.gov |

| Naloxone | 0.1 - 1 µmol/L | Did not modify Fedotozine's effect | N/A | nih.gov |

To directly assess the impact of a compound on neural activity, electrophysiological techniques such as patch-clamp or extracellular recordings are used. These methods can be applied to cultured enteric neurons or, in ex vivo preparations, to record the firing of visceral afferent nerve fibers that transmit sensory information from the gut to the central nervous system. researchgate.net The primary action of Fedotozine is believed to be the modulation of these afferent pathways. nih.govnih.gov

While direct ex vivo electrophysiological recordings for Fedotozine have not been detailed, its effect on visceral afferent pathways has been demonstrated using Fos immunohistochemistry. Fos is a protein expressed in the nucleus of neurons shortly after they are activated. In animal models, a noxious visceral stimulus (intraperitoneal acetic acid) was shown to induce Fos expression in neurons of the spinal cord and various brain nuclei. nih.gov Pretreatment with Fedotozine significantly decreased this stimulus-induced Fos expression, indicating a reduction in neuronal activation along the pain pathway. nih.gov This effect was reversed by a kappa-opioid antagonist and was determined to be mediated by a peripheral action on capsaicin-sensitive visceral afferent fibers. nih.gov This methodology, while indirect, provides strong evidence for Fedotozine's ability to modulate the activity of visceral sensory nerves.

In Vivo Preclinical Models for Visceral Nociception Research

Established Animal Models of Gastrointestinal Hypersensitivity

Colonic Distension Models in Rodents

Colonic distension in rodents is a widely used and validated model for inducing and assessing visceral pain that mimics the discomfort experienced in conditions like Irritable Bowel Syndrome (IBS). In these models, a balloon is inserted into the colon and inflated to specific pressures, eliciting pain-related behavioral and physiological responses.

In studies involving conscious rats, intracolonic irritation with 0.6% acetic acid was used to induce a state of visceral hypersensitivity. nih.gov One hour after this irritation, colonic distension at 30 mmHg for 10 minutes led to a significant increase in the number of abdominal contractions, a key indicator of visceral pain. nih.gov Fedotozine (B40370) tartrate was shown to reverse this facilitation of colonic pain in a dose-dependent manner. nih.gov The antinociceptive effect of fedotozine in this model was abolished by the kappa-opioid receptor antagonist, nor-binaltorphimine, confirming its mechanism of action through peripheral kappa-opioid receptors. nih.gov

Another study in anesthetized rats evaluated the effect of fedotozine on the cardiovascular pain reflex (hypotension) induced by colonic distension. capes.gov.br Intracolonic administration of 0.6% acetic acid enhanced the hypotensive response to colonic distension. capes.gov.br In these hypersensitive animals, fedotozine demonstrated a more potent antinociceptive effect at lower doses compared to control animals. capes.gov.br This enhanced efficacy in a pathological state was also reversed by nor-binaltorphimine, further supporting the role of kappa-opioid receptors in modulating visceral pain. capes.gov.br

| Treatment Group | Number of Abdominal Contractions (Mean +/- SEM) |

|---|---|

| Saline-Treated Rats | 4.8 +/- 1.4 |

| Acetic Acid-Irritated Rats | 23.4 +/- 4.1 |

| Acetic Acid + Fedotozine Tartrate | Dose-dependent reduction |

Gastric Distension Models in Animal Subjects

While direct studies on the effect of this compound on nociceptive responses to gastric distension are not extensively detailed in the available research, related studies in larger animal models, such as dogs, have provided insights into its modulatory effects on gastric function in response to visceral stimuli. In conscious dogs, colonic distension was shown to inhibit gastric motility and delay gastric emptying, a phenomenon known as the cologastric reflex. nih.gov

Fedotozine was found to block this colonic distention-induced delay in gastric motility and emptying. nih.gov This effect was mediated through kappa-opioid receptors, as it was antagonized by nor-binaltorphimine. nih.gov These findings suggest that fedotozine can modulate gastrointestinal reflexes initiated by visceral distension, which may be relevant to its potential therapeutic effects in functional gastrointestinal disorders where gastric hypersensitivity is a symptom.

Induced Gastrointestinal Pain Models in Animal Species

Models of Experimental Colitis and Inflammatory Bowel Conditions

Pharmacological studies have indicated that fedotozine can modify reflexes induced by experimental inflammation of the gut. nih.gov While specific studies detailing the use of fedotozine in well-established models of inflammatory bowel disease, such as trinitrobenzene sulfonic acid (TNBS) or dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, are not prevalent in the provided search results, the general finding points to its potential to modulate inflammatory visceral pain. These models are crucial for understanding the pathogenesis of IBD and for the development of new therapeutic agents. mdpi.comsygnaturediscovery.com The TNBS model, for instance, induces a Th1-mediated immune response and transmural colitis, mimicking some aspects of Crohn's disease in humans. mdpi.com The DSS model is another widely used chemical-induced colitis model that is valuable for studying the mechanisms of intestinal inflammation and the efficacy of potential treatments. researchgate.net

Chemically-Induced Visceral Pain Models

The intraperitoneal injection of chemical irritants is a common method to induce visceral pain in preclinical studies. Acetic acid-induced writhing is a frequently used model for screening analgesic compounds. In conscious rats, the intraperitoneal injection of 0.6% acetic acid was used to induce a noxious visceral stimulus, leading to abdominal cramps, a behavioral manifestation of visceral pain. nih.gov

Fedotozine was shown to significantly decrease the number of acetic acid-induced abdominal cramps. nih.gov This effect was reversed by pretreatment with the kappa-opioid antagonist nor-binaltorphimine, indicating that the analgesic effect of fedotozine in this model is mediated by kappa-opioid receptors. nih.gov Furthermore, the study demonstrated that fedotozine's action is likely peripheral, as intracerebroventricular administration of fedotozine was inactive in a similar model of visceral pain. nih.gov

Advanced Techniques for Assessing Visceral Nociception in Animal Models

Beyond behavioral observations, more sophisticated techniques have been employed to understand the neurobiological mechanisms underlying the antinociceptive effects of this compound. One such technique is the use of c-Fos immunohistochemistry to map neuronal activation in the central nervous system in response to a noxious visceral stimulus.

A study in conscious rats used Fos protein expression as a marker of neuronal activation following the intraperitoneal injection of acetic acid. nih.gov This noxious stimulus induced significant Fos expression in the thoraco-lumbar spinal cord (laminae I, V, VII, and X) and in several brain structures, including the nucleus tractus solitarius and the paraventricular nucleus of the hypothalamus. nih.gov

Fedotozine was found to significantly decrease the expression of Fos immunoreactivity in the spinal cord and the paraventricular nucleus induced by acetic acid. nih.gov This inhibitory effect of fedotozine on neuronal activation was reversed by the kappa-opioid antagonist nor-binaltorphimine. nih.gov These findings provide neuroanatomical evidence that fedotozine, likely acting on peripheral visceral afferents, can prevent the transmission of nociceptive signals to the spinal cord and higher brain centers. nih.govnih.gov

| Brain/Spinal Cord Region | Effect of Acetic Acid | Effect of this compound |

|---|---|---|

| Thoraco-lumbar Spinal Cord (Laminae I, V, VII, X) | Increased Fos Expression | Significantly Decreased Fos Expression |

| Paraventricular Nucleus of the Hypothalamus | Increased Fos Expression | Significantly Decreased Fos Expression |

| Nucleus Tractus Solitarius | Increased Fos Expression | Not specified |

Visceromotor Reflex (VMR) Assessment and Electromyography

The visceromotor reflex (VMR) is a key endpoint in preclinical visceral pain research, representing a reflexive contraction of the abdominal musculature in response to a noxious stimulus applied to a visceral organ. This response is commonly quantified through electromyography (EMG), which records the electrical activity of the abdominal muscles.

Studies utilizing animal models have demonstrated that this compound effectively modulates these reflexes. In models of noxious gut distension, Fedotozine decreases the associated nociceptive reflexes. nih.gov Research on rats with acetic acid-induced colonic irritation, a state of visceral hypersensitivity, showed that colonic distension significantly increased the number of abdominal contractions. Administration of this compound markedly reduced the number of these contractions, indicating a potent inhibitory effect on the VMR. nih.gov

Further investigations in anesthetized rats used duodenal distension to provoke a cardiovascular reflex, another indicator of visceral nociception. Fedotozine produced a dose-dependent inhibition of this reflex when administered intravenously. nih.gov Notably, its lack of activity when administered directly into the central nervous system (intracerebroventricularly or intrathecally) in these models underscores that its modulatory effect on the VMR is mediated by peripheral kappa-opioid receptors. nih.govnih.gov This peripheral action is a defining characteristic of the compound's preclinical profile. nih.govnih.govnih.gov

| Model | Stimulus | Measured Reflex | Effect of this compound |

| Rat Model of Colonic Irritation | Colorectal Distension (CRD) | Abdominal Contractions (VMR) | Significant reduction in the number of contractions. nih.gov |

| Anesthetized Rat Model | Duodenal Distension | Cardiovascular Reflex (blood pressure change) | Dose-dependent inhibition of the reflex. nih.gov |

Behavioral and Physiologic Readouts of Visceral Pain Responses

Beyond EMG-quantified VMR, other behavioral and physiologic readouts are used to assess the efficacy of compounds like this compound in visceral pain models.

Behavioral Readouts: The most prominent behavioral readout is the observation of abdominal muscle contractions, often referred to as "writhing" or "stretching." In a rat model of visceral hypersensitivity, the number of abdominal contractions following colonic distension was significantly elevated in control animals. This compound administration led to a substantial decrease in this pain-related behavior, demonstrating its antinociceptive properties. nih.gov

Physiologic Readouts: Preclinical studies have also captured key physiologic responses. In dogs, colonic distension induces a "cologastric reflex," which delays gastric motility and emptying. nih.gov this compound was shown to block this reflex, preventing the distension-induced delay in gastric emptying of solids. nih.gov This effect was confirmed to be mediated by kappa-opioid receptors, as it was antagonized by the selective kappa-opioid antagonist, nor-binaltorphimine. nih.gov Similarly, in rat models, Fedotozine inhibited the cardiovascular pressor response to noxious duodenal distension, a physiologic measure of the intensity of the visceral stimulus. nih.gov

| Readout Type | Model | Finding with this compound |

| Behavioral | Rat (Colonic Hypersensitivity) | Reduced the number of abdominal contractions induced by colonic distension. nih.gov |

| Physiologic | Dog (Cologastric Reflex) | Blocked the colonic distension-induced delay of gastric motility and emptying. nih.gov |

| Physiologic | Rat (Duodenal Distension) | Inhibited the cardiovascular pressor reflex. nih.gov |

Translational Challenges and Predictive Validity of Preclinical Models in Visceral Pain Research

The journey of a compound from preclinical success to clinical application is fraught with challenges. The case of kappa-opioid agonists, including this compound, highlights both the predictive power and the limitations of traditional preclinical models of visceral pain.

Discrepancies in Preclinical-to-Translational Predictability

For this compound, the VMR and behavioral models demonstrated strong preclinical-to-clinical predictability regarding its primary mechanism of visceral analgesia. The compound's ability to reduce nociceptive reflexes to colonic distension in rats was directly mirrored in human studies, where it significantly increased the thresholds for pain perception during colonic distension in patients with Irritable Bowel Syndrome (IBS). nih.govnih.gov Clinical trials further confirmed that Fedotozine could relieve abdominal pain in patients with functional digestive disorders, aligning with the antinociceptive effects observed in animal models. nih.govnih.govnih.gov

Future Directions and Emerging Research Avenues for Kappa Opioid Agonists

Discovery and Development of Novel Kappa-Opioid Receptor Agonists with Improved Pharmacological Profiles

The development of novel KOR agonists is a key area of research, driven by the need to identify compounds with improved therapeutic profiles, specifically aiming to retain desirable effects like analgesia while minimizing undesirable central nervous system (CNS)-mediated side effects such as dysphoria, sedation, and hallucination mdpi.comnih.govfrontiersin.orgfrontiersin.org. Fedotozine (B40370) tartrate itself is derived from the arylacetamide series, known for their selectivity towards kappa-1 opioid receptors nih.govcapes.gov.br.

Current research focuses on several strategies for developing improved KOR agonists:

Peripheral Selectivity: Developing agonists that primarily act on peripheral KORs to reduce CNS penetration and associated side effects. Fedotozine tartrate is an example of a peripherally selective agonist nih.govwikipedia.org. Novel peripherally restricted KOR agonists are being investigated for their potential in treating visceral pain and pruritus with limited CNS effects in preclinical models researchgate.net.

Biased Agonism: Investigating agonists that selectively activate G-protein signaling pathways over β-arrestin-2 recruitment, as β-arrestin-2 signaling has been implicated in mediating some of the adverse effects of KOR agonists nih.govfrontiersin.org. Studies are exploring the relationship between signaling bias and the side effect profiles of KOR agonists, although findings suggest that G-protein signaling bias may not always be a direct predictor of side effects mdpi.com.

Novel Chemical Scaffolds and Peptide-Based Agonists: Exploring diverse chemical structures and modifying endogenous peptides like dynorphin (B1627789) to develop potent, selective, and metabolically stable KOR agonists nih.govfrontiersin.org. For instance, novel peptide candidates derived from dynorphin 1-7 have shown promising in vitro and in vivo activity with improved stability frontiersin.org.

Mixed Opioid Receptor Agonists: Developing compounds with activity at multiple opioid receptor types, such as mixed kappa and delta opioid agonists, with the aim of potentially enhancing analgesic effects while mitigating side effects nih.govdovepress.com.

Preclinical studies are evaluating the efficacy and side effect profiles of these novel compounds in various animal models researchgate.netmdpi.com. For example, a novel KOR agonist tracer, 11C-FEKAP, has been developed and evaluated in nonhuman primates for PET imaging, demonstrating high KOR binding affinity and selectivity nih.govacs.org.

Advancements in Experimental Modeling for Complex Visceral Pain Syndromes

Experimental models play a crucial role in understanding the mechanisms of visceral pain and evaluating the efficacy of potential therapeutic agents, including KOR agonists like this compound nih.govcapes.gov.br. Fedotozine has been shown to modify reflexes induced in experimental models of gut inflammation, chemically-induced peritonitis, and post-operative ileus nih.govcapes.gov.br. It also decreases nociceptive reflexes triggered by noxious gut distension in animals nih.govcapes.gov.br.

Advancements in experimental modeling aim to better replicate the complexity of human visceral pain syndromes and to provide more predictive preclinical data. This includes:

Development of more refined animal models: Creating models that better mimic specific human visceral pain conditions, such as inflammatory bowel disease, interstitial cystitis, and pancreatitis, which may be amenable to treatment with peripheral kappa/delta agonists dovepress.com.

Use of multimodal pain assessment: Employing a range of techniques to assess different aspects of pain, including behavioral, physiological, and molecular measures, to gain a comprehensive understanding of a compound's effects mdpi.com.

Investigation of underlying mechanisms: Utilizing experimental models to explore the specific pathways and mechanisms through which KOR agonists modulate visceral pain, including their effects on afferent nerve pathways originating from the gut nih.govcapes.gov.br.

Research using these models continues to support the potential of KOR agonists for treating visceral pain researchgate.netdovepress.comamegroups.org. Studies in mouse models of visceral pain have demonstrated the antinociceptive effects of KOR agonists researchgate.netmdpi.com.

Investigation of this compound and Kappa-Opioid Receptor Modulation in Polypharmacology and Combination Therapies

The investigation of KOR modulation within the context of polypharmacology and combination therapies explores the potential for KOR agonists, including insights gained from studies with this compound, to be used alongside other agents to achieve enhanced therapeutic outcomes or reduced side effects. While this compound's development was discontinued, the understanding of its interaction with KORs, particularly its peripheral action, informs strategies for combination approaches nih.govwikipedia.orgpatsnap.com.

Research in this area includes:

Combining KOR agonists with other opioid or non-opioid analgesics: Exploring synergistic effects when KOR agonists are co-administered with other pain relievers. For instance, there is experimental evidence suggesting that combining mu and kappa opioid agonists can produce marked antinociceptive synergy amegroups.org.

Investigating interactions with systems involved in pain processing: Studying how KOR activation interacts with other neurotransmitter systems and pathways involved in pain perception and modulation.

Exploring combination therapies for complex conditions: Examining the potential for KOR modulation in combination with other therapeutic strategies for conditions where visceral pain is a significant component, such as irritable bowel syndrome (IBS) or functional dyspepsia, conditions for which this compound was previously investigated nih.govnih.govmarseille.frnih.gov. Although this compound is no longer in development, the concept of targeting KORs for these conditions remains relevant nih.govcapes.gov.br. Studies in IBS are investigating combination therapies, such as rifaximin (B1679331) combined with probiotics, showing improved outcomes mdpi.com. While not directly involving fedotozine, this highlights the interest in combination approaches for GI disorders.

The functional interactions between different opioid receptor types are also an area of investigation, with studies indicating that repeated stimulation of kappa-opioid receptors can lead to the upregulation of mu-opioid receptor functions amegroups.org.

Exploration of Kappa-Opioid Receptors in Diverse Physiological Systems Beyond Gastrointestinal Function

While this compound was primarily investigated for its effects on the gastrointestinal system, research into KORs extends to their roles in a variety of physiological systems beyond the gut nih.govwikipedia.org. KORs are widely expressed throughout the central nervous system and peripheral tissues, modulating a range of processes depending on their location nih.govmdpi.comwikipedia.org.

Future research avenues for KORs in diverse systems include:

Cardiovascular System: Investigating the potential of KOR agonists in cardiovascular diseases, such as their effects on myocardial infarction size and arrhythmias, as suggested by studies with other KOR agonists mdpi.com.

Pruritus: Exploring the role of KORs in modulating itch and the potential of KOR agonists as anti-pruritic agents mdpi.comnih.govfrontiersin.orgresearchgate.net.

Inflammatory Diseases: Investigating the involvement of KORs in inflammatory processes and the potential anti-inflammatory effects of KOR agonists mdpi.comnih.gov.

Neurological and Psychiatric Disorders: Continuing to explore the complex roles of KORs in mood disorders, addiction, and other neurological conditions, recognizing the challenges posed by CNS-mediated side effects nih.govfrontiersin.orgnih.govacs.orgmdpi.comwisc.eduwikipedia.org.

Multiple Sclerosis: Investigating the potential of KOR agonists to promote remyelination and recovery in models of multiple sclerosis mdpi.comfrontiersin.org.

Cancer Pain: Exploring the antinociceptive effects of KOR agonists in models of cancer pain mdpi.commdpi.com.

Q & A

Basic Research Questions

Q. What experimental design principles should be prioritized when studying Fedotozine tartrate’s pharmacokinetics?

- Use a PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure preclinical studies. For example, define the animal model (Population), Fedotozine dosage (Intervention), vehicle or placebo controls (Comparison), bioavailability metrics (Outcome), and sampling intervals (Time). Employ randomized controlled trials (RCTs) to minimize bias, and ensure sample sizes are statistically powered .

- Key considerations : Replicate dosing regimens across studies to enable cross-trial comparisons and adhere to pharmacopeial guidelines (e.g., USP standards for compound purity) .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

- Follow ICH Q2(R1) guidelines for method validation, including parameters like specificity, linearity, accuracy, and precision. For example, reverse-phase HPLC with UV detection (RP-HPLC) is commonly used, optimized via Box-Behnken design to assess factors like mobile phase pH and flow rate .

- Data validation : Include recovery studies (>90% recovery in spiked samples) and stability tests under varying storage conditions (e.g., freeze-thaw cycles) .

Q. What are common pitfalls in interpreting this compound’s dose-response relationships?

- Avoid overgeneralizing results from single-dose studies. Use dose-escalation designs with at least three dose levels to establish efficacy and toxicity thresholds. For behavioral studies (e.g., anxiolytic effects), apply two-way ANOVA to differentiate dose effects from time-dependent variables .

- Contradiction resolution : Reconcile outliers by repeating experiments under standardized conditions and reporting confidence intervals (e.g., 95% CI) .

Advanced Research Questions

Q. How can advanced statistical models improve this compound’s mechanism-of-action studies?

- Use mixed-effects models to account for inter-subject variability in pharmacokinetic/pharmacodynamic (PK/PD) studies. For receptor-binding assays (e.g., nAChR), apply Pearson correlation analysis to link binding densities (e.g., fmol/mg protein) to behavioral outcomes .

- Multi-omics integration : Combine transcriptomic data (RNA-seq) with metabolomic profiles to identify downstream pathways affected by Fedotozine .

Q. What strategies address contradictory findings in Fedotozine’s preclinical efficacy data?

- Conduct systematic reviews to identify methodological inconsistencies (e.g., differences in animal strains or dosing schedules). Use meta-regression to adjust for covariates like gender or age .

- Case example : If one study reports superior gastroprotective effects compared to controls, verify using ex vivo models (e.g., isolated organ baths) and orthogonal assays (e.g., histopathology) .

Q. How can Quality by Design (QbD) principles optimize this compound’s formulation stability?

- Define Critical Quality Attributes (CQAs) such as dissolution rate and impurity profiles. Use Design of Experiments (DoE) to optimize excipient ratios and processing parameters (e.g., granulation time). For example, a 3-factor BBD can model interactions between lubricant concentration, compression force, and disintegration time .

- Risk mitigation : Apply failure mode and effects analysis (FMEA) to prioritize variables impacting shelf-life .

Methodological Guidance

Q. What criteria ensure rigorous reporting of this compound’s toxicology data?

- Follow ARRIVE 2.0 guidelines for animal studies, detailing housing conditions, randomization methods, and blinding protocols. Report absolute organ weights (e.g., liver-to-body weight ratios) alongside histopathological scores .

- Data transparency : Share raw datasets (e.g., mass spectrometry files) in repositories like Figshare, adhering to FAIR principles .

Q. How should researchers structure abstracts to highlight this compound’s novel findings?

- Include four elements: (1) Background/hypothesis, (2) Methods (e.g., in vitro vs. in vivo models), (3) Key results (e.g., % inhibition of gastric acid secretion), and (4) Implications (e.g., therapeutic potential for IBS). Avoid vague statements; instead, state effect sizes (e.g., "50% reduction in ulcer index") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.